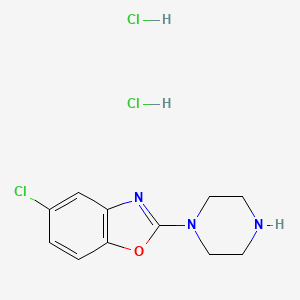

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride

Overview

Description

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is a chemical compound with the CAS Number: 1431966-42-5 . It has a molecular weight of 274.15 and its IUPAC name is 5-chloro-2-(piperazin-1-yl)benzo[d]oxazole hydrochloride . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a subject of interest in recent years . The synthetic strategy for benzoxazole developed by Agashe et al. was found to be highly efficient among the described nanocatalyzed protocols . Cu (OAc) 2 /Cs 2 CO 3 /DMF/120 °C was found to be the best combination of the copper (II) catalyst, base, solvent, and temperature .Molecular Structure Analysis

The InChI code for 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is 1S/C11H12ClN3O.ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;/h1-2,7,13H,3-6H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 274.15 .Scientific Research Applications

Pharmacological Significance

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, with its structural relation to arylpiperazine derivatives, plays a significant role in various pharmacological applications. The metabolites derived from these compounds, known for their serotonin receptor-related effects, have been extensively studied for their potential in treating conditions such as depression, psychosis, or anxiety (Caccia, 2007).

Therapeutic Applications

In the therapeutic realm, derivatives like Lurasidone, which are chemically related to 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, exhibit a unique pharmacodynamic profile. They hold promise for the treatment of psychotic and major affective disorders, displaying distinct efficacy and safety profiles in the short-term treatment of schizophrenia and acute bipolar depression (Pompili et al., 2018).

DNA Interaction and Antimicrobial Potential

Compounds structurally related to 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, like Hoechst 33258, demonstrate strong binding affinity to the minor groove of double-stranded B-DNA, primarily targeting AT-rich sequences. This interaction is pivotal in various biological processes and medical applications, including chromosome and nuclear staining in plant cell biology and as potential radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Plant Defense and Antimicrobial Design

Benzoxazinoids, akin to the structural framework of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, serve as defense compounds in plants against biological threats. The backbone of these compounds is also identified as a promising scaffold for the development of new antimicrobial agents, with synthetic derivatives exhibiting potent activity against fungi and bacteria (de Bruijn et al., 2018).

Broad Pharmacological Activities

Benzoxazole derivatives, closely related to 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, are recognized for their vast array of pharmacological activities. They have been proven effective against a multitude of conditions and are pivotal in drug discovery and development, illustrating the significance of this chemical structure in medicinal chemistry (K.M et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzothiazoles, including 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, are of great interest for drug design due to their high biological and pharmacological activity . Modern trends in synthesizing these compounds are focusing on one-pot synthesis and sequential multistep synthesis, with an emphasis on green chemistry principles .

properties

IUPAC Name |

5-chloro-2-piperazin-1-yl-1,3-benzoxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O.2ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;;/h1-2,7,13H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBAFEMXTWDJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)

![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)